ZD-4190

Description

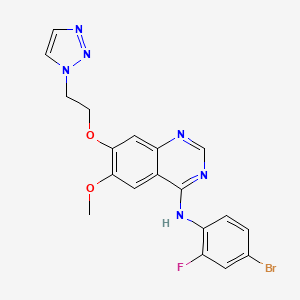

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTGTVGEKMZEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZD-4190: A Technical Deep Dive into its Mechanism of Action as a VEGF Receptor Tyrosine Kinase Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of ZD-4190, a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and preclinical anti-tumor activity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Angiogenesis at its Source

This compound is a substituted 4-anilinoquinazoline that functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGF receptors.[1] Its primary targets are the key mediators of angiogenesis, VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1][2] By blocking the ATP-binding site, this compound prevents the autophosphorylation and subsequent activation of these receptors, thereby abrogating the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[1] Notably, this compound exhibits a significantly higher potency for KDR, which is considered the primary transducer of VEGF-driven mitogenic signals in endothelial cells.[1] In addition to its anti-VEGFR activity, this compound has also been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[3]

The targeted inhibition of VEGFR signaling by this compound leads to a potent anti-angiogenic effect, effectively cutting off the blood supply that tumors rely on for growth and metastasis. This is substantiated by its profound inhibitory effect on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro and its broad-spectrum anti-tumor activity in various preclinical xenograft models.[1][2]

Quantitative Analysis of In Vitro and In Vivo Efficacy

The potency and efficacy of this compound have been quantified across a range of preclinical studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity in enzymatic, cellular, and in vivo settings.

| Parameter | Target/System | Value | Reference |

| IC_50_ | VEGF-stimulated HUVEC Proliferation | 50 nM | [1] |

| IC_50_ | Proinvasive activity of VEGF in collagen gels | 10 nmol/L | [4] |

| Potency Comparison | KDR vs. Flt-1 | 24-fold more potent for KDR | [1] |

| IC_50_ | Tumor Cell Growth (in vitro) | >25 µM | |

| Table 1: In Vitro Activity of this compound |

| Xenograft Model | Host Strain | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |

| Breast (unspecified) | Athymic Nude Mice | 100 mg/kg/day, p.o. for 21 days | 79 - 95% | [1] |

| Lung (Calu-6) | Athymic Nude Mice | 100 mg/kg/day, p.o. for 21 days | 79 - 95% | [1] |

| Prostate (PC-3) | Athymic Nude Mice | 100 mg/kg/day, p.o. for 21 days | 79 - 95% | [1] |

| Ovarian (unspecified) | Athymic Nude Mice | 100 mg/kg/day, p.o. for 21 days | 79 - 95% | [1] |

| Colon (HCT8/S11) | Athymic Mice | 50 mg/kg/day, p.o. | 70% | [4] |

| Table 2: In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models |

| Xenograft Model | Parameter Measured | Treatment Dose and Schedule | Effect | Reference |

| Prostate (PC-3) | Endothelial Permeability (K_trans_) | 100 mg/kg, p.o. (2 doses) | 31% reduction | [3] |

| Prostate (PC-3) | Endothelial Permeability (K_trans_) | 100 mg/kg, p.o. (8 doses) | 53% reduction | [3] |

| Table 3: In Vivo Pharmacodynamic Effects of this compound |

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Receptor Tyrosine Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-1 (Flt-1) and VEGFR-2 (KDR).

-

Plate Coating : 96-well microplates are coated with a synthetic substrate, such as poly(Glu, Ala, Tyr), which can be phosphorylated by the tyrosine kinases.

-

Enzyme and Inhibitor Incubation : Recombinant human VEGFR-1 or VEGFR-2 tyrosine kinase domains are pre-incubated with varying concentrations of this compound in a buffer containing MnCl₂.

-

Kinase Reaction Initiation : The kinase reaction is initiated by the addition of a suboptimal concentration of ATP (to allow for competitive inhibition). The plates are then incubated to allow for substrate phosphorylation.

-

Detection : The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Quantification : A chromogenic or chemiluminescent substrate is added, and the resulting signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Data Analysis : The IC_50_ values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGF-Stimulated HUVEC Proliferation Assay

This cell-based assay assesses the cytostatic effect of this compound on endothelial cells.

-

Cell Seeding : HUVECs are seeded at a density of approximately 5,000 cells per well in 96-well plates and allowed to attach overnight.

-

Serum Starvation (Optional) : To reduce basal proliferation, cells may be incubated in a low-serum medium for a period before treatment.

-

Treatment : The cells are then treated with a range of this compound concentrations in the presence of a predetermined optimal concentration of VEGF to stimulate proliferation. Control wells include cells with no treatment, cells with VEGF alone, and cells with this compound alone.

-

Incubation : The plates are incubated for 48 to 72 hours to allow for cell proliferation.

-

Proliferation Measurement : Cell proliferation is quantified using a metabolic assay such as the MTT assay or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of cell viability.

-

Data Analysis : The IC_50_ value is calculated by normalizing the data to the VEGF-stimulated control and fitting to a dose-response curve.

Human Tumor Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a setting that mimics human tumor growth.

-

Animal Model : Immunocompromised mice, such as athymic nude or NOD-scid mice, are used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation : A suspension of human tumor cells (e.g., PC-3 for prostate, Calu-6 for lung) in a suitable medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of the mice.

-

Tumor Growth and Staging : Tumors are allowed to grow to a palpable and measurable size (e.g., 100-200 mm³). The tumor volume is calculated using the formula: Volume = (length × width²) / 2.

-

Randomization and Treatment : Mice with established tumors are randomized into control and treatment groups. This compound is typically administered orally (p.o.) once daily, while the control group receives the vehicle.

-

Monitoring : Tumor volume and the body weight of the mice are measured 2-3 times per week to assess treatment efficacy and toxicity.

-

Endpoint and Analysis : The study is continued for a predefined period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size. The primary endpoint is the percentage of tumor growth inhibition, calculated by comparing the change in tumor volume in the treated group to the control group.

Conclusion

This compound is a potent, orally bioavailable inhibitor of VEGFR tyrosine kinases, with a primary mechanism of action centered on the inhibition of angiogenesis. Its ability to selectively target the key drivers of tumor neovascularization, coupled with its demonstrated efficacy in a broad range of preclinical models, underscores its potential as an anti-cancer therapeutic. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug developers working in the field of oncology and angiogenesis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of vascular endothelial growth factor (VEGF)-165 and semaphorin 3A-mediated cellular invasion and tumor growth by the VEGF signaling inhibitor ZD4190 in human colon cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ZD-4190: A Dual Inhibitor of VEGFR2 and EGFR Signaling

Introduction

ZD-4190 is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1] As a substituted 4-anilinoquinazoline, its primary mechanism of action is the inhibition of key receptor tyrosine kinases (RTKs) that are pivotal in tumor growth and angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) and Epidermal Growth Factor Receptor (EGFR).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites on the intracellular tyrosine kinase domains of both VEGFR2 and EGFR.[1] This dual inhibition disrupts the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.

VEGFR2 Inhibition

VEGF is a critical regulator of angiogenesis.[1] By potently inhibiting VEGFR2 and its family member Flt-1, this compound blocks VEGF-stimulated endothelial cell proliferation, a fundamental step in the formation of new blood vessels.[1] This anti-angiogenic activity is a key contributor to its broad-spectrum anti-tumor efficacy.

EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers intracellular signaling pathways that promote cell proliferation, survival, and migration.[3] Overexpression or constitutive activation of EGFR is a common feature in many types of cancer. This compound's inhibition of EGFR signaling directly targets the proliferative capacity of tumor cells.

Quantitative Data

The following tables summarize the quantitative data for this compound's inhibitory activity from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| VEGFR2 (KDR) Kinase Activity | Enzyme Assay | 0.04 µM | [1] |

| Flt-1 Kinase Activity | Enzyme Assay | 0.13 µM | [1] |

| FGFR1 Kinase Activity | Enzyme Assay | >100 µM | [1] |

| VEGF-Stimulated HUVEC Proliferation | HUVEC | ~0.05 µM | [1] |

| bFGF-Stimulated HUVEC Proliferation | HUVEC | >1.5 µM | [1] |

| EGFR Kinase Activity | Enzyme Assay | 21 nM | [4] |

| Tumor Cell Proliferation | Various (e.g., PC-3, Calu-6) | >25 µM | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Type | Cell Line | Mouse Strain | Treatment Dose (mg/kg/day, oral) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| Prostate Carcinoma | PC-3 | Athymic Nude | 12.5 | 21 days | Significant | [1] |

| 25 | 21 days | Dose-dependent | [1] | |||

| 50 | 21 days | Dose-dependent | [1] | |||

| 100 | 21 days | ~80% | [1] | |||

| Lung Carcinoma | Calu-6 | Athymic Nude | 12.5 | 21 days | Significant | [1] |

| 25 | 21 days | Dose-dependent | [1] | |||

| 50 | 21 days | Dose-dependent | [1] | |||

| 100 | 21 days | ~95% | [1] | |||

| Breast Carcinoma | MDA-MB-231 | Athymic Nude | 100 | 21 days | ~79% | [1] |

| Ovarian Carcinoma | SK-OV-3 | Athymic Nude | 100 | 21 days | ~90% | [1] |

| Colon Carcinoma | HCT8/S11 | Athymic Nude | 50 | 21 days | 70% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Receptor Tyrosine Kinase (RTK) Inhibition Assay (ELISA-based)

This protocol is based on the methods described by Wedge et al. (2000).[1]

Objective: To determine the in vitro inhibitory activity of this compound against purified RTK domains.

Materials:

-

96-well ELISA plates coated with poly(Glu, Ala, Tyr) 6:3:1 random copolymer (Sigma)

-

Recombinant cytoplasmic domains of VEGFR2 (KDR), Flt-1, and EGFR

-

This compound dissolved in DMSO

-

Assay Buffer: HEPES (pH 7.4), 10 mM MnCl₂, 1 mM DTT

-

ATP solution (2 µM in Assay Buffer)

-

Anti-phosphotyrosine primary antibody (e.g., PY20)

-

HRP-conjugated secondary antibody (anti-mouse IgG)

-

TMB or ABTS substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash Buffer: PBS with 0.05% Tween-20

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer.

-

Add 20 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the coated 96-well plate.

-

Add 20 µL of the respective RTK enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.

-

Incubate for 20-30 minutes at room temperature.

-

Stop the reaction by washing the plate three times with Wash Buffer.

-

Add 50 µL of the anti-phosphotyrosine primary antibody (diluted in Wash Buffer with 1% BSA) to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 50 µL of the HRP-conjugated secondary antibody (diluted in Wash Buffer with 1% BSA) to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of the TMB or ABTS substrate solution and incubate in the dark until color develops (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

HUVEC Proliferation Assay ([³H]Thymidine Incorporation)

This protocol is based on the methods described by Wedge et al. (2000).[1]

Objective: To assess the effect of this compound on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

Primary HUVECs (passages 2-5)

-

Endothelial Cell Growth Medium (EGM)

-

M199 medium with 2% FBS

-

Recombinant human VEGF

-

This compound dissolved in DMSO

-

96-well tissue culture plates, gelatin-coated

-

[³H]Thymidine (1 µCi/µL)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Seed HUVECs into gelatin-coated 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in EGM.

-

Allow cells to attach overnight.

-

The next day, replace the medium with M199 containing 2% FBS and starve the cells for 4-6 hours.

-

Prepare serial dilutions of this compound in M199 with 2% FBS.

-

Add the diluted this compound or vehicle control to the wells.

-

Add VEGF to the appropriate wells to a final concentration of 10-20 ng/mL. Include wells with no VEGF as a baseline control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-6 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Wash the cells with PBS to remove unincorporated [³H]thymidine.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of VEGF-stimulated proliferation for each concentration of this compound and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol is a generalized procedure based on common practices for xenograft studies and details from Wedge et al. (2000).[1][6][7][8]

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in a human tumor xenograft model.

Materials:

-

Athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks old, female.[7][8]

-

Human tumor cell line (e.g., PC-3, Calu-6, MDA-MB-231, SK-OV-3).

-

Matrigel (optional, can improve tumor take rate).

-

This compound.

-

Vehicle for oral gavage (e.g., 1% Tween 80 in sterile water).[2]

-

Oral gavage needles.

-

Calipers for tumor measurement.

Procedure:

-

Culture the chosen tumor cell line under standard conditions.

-

Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL. An equal volume of Matrigel can be mixed with the cell suspension.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation by suspending the required amount of compound in the vehicle. Sonication may be required to achieve a uniform suspension.

-

Administer this compound or vehicle to the respective groups daily via oral gavage at the desired doses (e.g., 12.5, 25, 50, 100 mg/kg).

-

Measure the tumor dimensions (length and width) with calipers two to three times per week.

-

Calculate the tumor volume using the formula: Volume = (length x width²) / 2.[7]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for the specified duration (e.g., 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows.

Conclusion

This compound is a potent dual inhibitor of VEGFR2 and EGFR signaling with demonstrated anti-angiogenic and anti-tumor activity in a variety of preclinical cancer models. Its oral bioavailability and broad-spectrum efficacy make it a significant compound in the study of anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and similar targeted therapies. Further investigation into its clinical potential and the mechanisms of resistance will be crucial for its future development.

References

- 1. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 7. Nude Mouse Xenograft Studies [bio-protocol.org]

- 8. The xenograft nude mouse model [bio-protocol.org]

An In-Depth Technical Guide to ZD-4190: Targeting VEGFR-2 for Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of this compound, including its primary molecular target, mechanism of action, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are presented to support further research and development in the field of anti-angiogenic therapies.

Core Target and Mechanism of Action

The primary molecular target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). This compound is a substituted 4-anilinoquinazoline that functions as an ATP-competitive inhibitor of the receptor's intracellular tyrosine kinase domain.[1] By binding to the ATP pocket, this compound prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor-A (VEGF-A). This blockade of phosphorylation abrogates the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

This compound exhibits significant selectivity for VEGFR-2 over other tyrosine kinases. It is also a potent inhibitor of VEGFR-1 (Flt-1) but with substantially lower affinity.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Type | IC50 (nM) |

| VEGFR-2 (KDR) | Biochemical Kinase Assay | 29 ± 4 |

| VEGFR-1 (Flt-1) | Biochemical Kinase Assay | 708 ± 63 |

Table 1: IC50 values of this compound against VEGFR-1 and VEGFR-2.[2]

Key Experimental Protocols

Biochemical Kinase Assay (VEGFR-2)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against VEGFR-2 tyrosine kinase.

Objective: To quantify the IC50 value of this compound for the inhibition of VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Adenosine triphosphate (ATP), [γ-³³P]ATP

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Filter plates (e.g., Millipore Multiscreen)

-

Scintillation counter

Methodology:

-

Prepare a reaction mixture containing VEGFR-2 kinase and the poly(Glu, Tyr) substrate in the kinase buffer.

-

Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the amount of incorporated ³³P using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

HUVEC Proliferation Assay ([³H]Thymidine Incorporation)

This protocol describes a method to assess the anti-proliferative effect of this compound on VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

Objective: To determine the IC50 of this compound in inhibiting VEGF-induced HUVEC proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF-A

-

This compound

-

[³H]Thymidine

-

Cell harvesting equipment

-

Scintillation counter

Methodology:

-

Seed HUVECs in 96-well plates at a density of approximately 5,000 cells per well in EGM supplemented with a low concentration of FBS (e.g., 0.5-1%) and allow them to attach overnight.[3]

-

Starve the cells in a basal medium with low serum for 24 hours to synchronize them.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pre-determined optimal concentration of VEGF-A (e.g., 10-20 ng/mL).

-

After a 24-48 hour incubation period, add [³H]thymidine to each well and incubate for another 4-18 hours to allow for its incorporation into newly synthesized DNA.

-

Terminate the assay by washing the cells with PBS.

-

Lyse the cells or harvest them onto filter mats using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each this compound concentration and determine the IC50 value.

Signaling Pathway Analysis

This compound's inhibition of VEGFR-2 phosphorylation directly impacts downstream signaling pathways crucial for endothelial cell function. The two primary cascades affected are the PI3K/Akt and the MAPK/ERK pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major downstream effector of VEGFR-2 and plays a critical role in promoting endothelial cell survival and proliferation. Upon VEGF-A binding, activated VEGFR-2 recruits and activates PI3K, which in turn leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates numerous downstream targets that regulate cell survival, growth, and metabolism. This compound, by blocking VEGFR-2 activation, is expected to inhibit the phosphorylation of Akt.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade downstream of VEGFR-2, primarily involved in regulating endothelial cell proliferation and migration. Activation of VEGFR-2 leads to the activation of the Ras-Raf-MEK-ERK signaling cascade. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression and proliferation. Inhibition of VEGFR-2 by this compound is anticipated to suppress the phosphorylation of ERK.

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits VEGFR-2 autophosphorylation.

VEGFR-2 Downstream Signaling Pathways

Caption: this compound blocks VEGFR-2 mediated signaling.

Experimental Workflow for IC50 Determination

References

ZD-4190: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anti-angiogenic properties of ZD-4190, a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling. This compound, a substituted 4-anilinoquinazoline, has demonstrated significant anti-tumor activity in a range of preclinical models, primarily through the inhibition of tumor-induced angiogenesis. This guide will delve into its mechanism of action, present key quantitative data from preclinical studies, outline typical experimental methodologies, and visualize the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of VEGF Receptor Tyrosine Kinases

This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Specifically, it is a potent inhibitor of KDR (Kinase Insert Domain-Containing Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[1][2] VEGF, a key signaling protein, contributes to tumor growth by promoting angiogenesis and increasing vascular permeability.[1][2][3] By binding to and inhibiting the tyrosine kinase activity of its receptors on endothelial cells, this compound effectively abrogates downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, all of which are critical steps in the formation of new blood vessels.[1] The inhibition of VEGF signaling by this compound is ATP-competitive.[1]

Quantitative Assessment of Anti-Angiogenic Efficacy

The anti-angiogenic and anti-tumor activity of this compound has been quantified in a variety of in vitro and in vivo models. The following tables summarize key data from these studies.

In Vitro Activity of this compound

| Assay | Target/Cell Line | Growth Factor | IC50 (µM) | Reference |

| Tyrosine Kinase Activity | KDR (VEGFR-2) | - | sub-micromolar | [1] |

| Tyrosine Kinase Activity | Flt-1 (VEGFR-1) | - | sub-micromolar | [1] |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | >500-fold lower than for tumor cells | [1] |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | bFGF | >30-fold higher than for VEGF-stimulated proliferation | [1] |

| Collagen Invasion | HCT8/S11 Human Colon Cancer Cells | VEGF-165 | 0.01 | [4] |

In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Prostate Cancer | PC-3 | 100 mg/kg/day (oral, daily for 10 weeks) | Sustained inhibition of tumor growth; growth resumed after therapy withdrawal | [1][2] |

| Breast, Lung, Prostate, Ovarian | Various | Once-daily oral dosing | Significant antitumor activity | [1][2] |

| Colon Cancer | HCT8/S11 | 50 mg/kg/day (oral, daily) | 70% inhibition of tumor growth | [4] |

| Residual Carcinoma | Rodent Model | Immediate treatment | Prevented outgrowth of up to 2.5 x 10^5 cells (rectus muscle) and 1 x 10^5 cells (gastrocnemius) | [5] |

In Vivo Effects on Angiogenesis and Vascular Permeability

| Model System | Parameter Measured | Dosing Regimen | Effect | Reference |

| Growing Rats | Femoral Epiphyseal Growth Plate Area | 15, 50, 150 mg/kg/day (oral, daily for 14 days) | Dose-dependent increase of 22%, 75%, and 182% respectively | [1] |

| Human Tumor Xenografts | Microvessel Density | Maintained for 3 weeks | Reduced microvessel density | [5] |

| PC-3 Human Prostate Carcinoma Xenografts | Endothelial Permeability (K) | 50 and 100 mg/kg (acute oral treatment) | Robust reduction in endothelial permeability surface product | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental evaluation of this compound, the following diagrams are provided.

Caption: VEGF signaling pathway and the inhibitory action of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. Inhibition of vascular endothelial growth factor (VEGF)-165 and semaphorin 3A-mediated cellular invasion and tumor growth by the VEGF signaling inhibitor ZD4190 in human colon cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

ZD-4190: An In-Depth Technical Guide on its Role in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1][2] By competitively inhibiting ATP binding to the kinase domain of these receptors, this compound effectively abrogates VEGF-mediated signaling, a critical pathway for tumor angiogenesis and vascular permeability.[1] This guide provides a comprehensive technical overview of the preclinical data on this compound, focusing on its mechanism of action and its impact on the tumor microenvironment (TME). Due to the limited publicly available data on this compound's effects on the broader TME components beyond angiogenesis and a lack of information on its clinical trial status, this guide will also draw inferences from related, more extensively studied VEGF receptor tyrosine kinase inhibitors (TKIs) to provide a more complete, albeit partially speculative, picture of its potential activities.

Core Mechanism of Action: Inhibition of VEGF Signaling

This compound is a substituted 4-anilinoquinazoline that demonstrates high-affinity, submicromolar inhibition of VEGF receptor tyrosine kinase activity.[1] Its primary targets are KDR (VEGFR-2) and Flt-1 (VEGFR-1), the principal receptors for VEGF-A.[1] The binding of VEGF to these receptors on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis).[3] this compound's inhibition of these kinases blocks these downstream effects, thereby suppressing tumor-associated angiogenesis.[1]

Signaling Pathway

Caption: this compound inhibits VEGF receptor tyrosine kinase activity.

Quantitative Data on Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-angiogenic and anti-tumor activity of this compound. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| KDR (VEGFR-2) | Recombinant enzyme assay | 29 ± 4 | [1] |

| Flt-1 (VEGFR-1) | Recombinant enzyme assay | 708 ± 63 | [1] |

| VEGF-stimulated HUVEC Proliferation | Cell-based proliferation assay | 50 | [1] |

| Basic FGF-stimulated HUVEC Proliferation | Cell-based proliferation assay | >1500 | [1] |

| Tumor Cell Growth (various cell lines) | Cell-based proliferation assay | >25,000 | [4] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Calu-6 (Lung) | 100 mg/kg/day, p.o. | 95 | [4] |

| PC-3 (Prostate) | 100 mg/kg/day, p.o. | 79-95 | [2][4] |

| LoVo (Colon) | 100 mg/kg/day, p.o. | 88 | [4] |

| OVCAR-3 (Ovarian) | 100 mg/kg/day, p.o. | 84 | [4] |

| HCT8/S11 (Colon) | 50 mg/kg/day, p.o. for 21 days | Significant growth inhibition | [5] |

Table 3: Effect of this compound on Vascular Permeability in PC-3 Human Prostate Carcinoma Xenografts

| Dose (mg/kg) | Reduction in Ktrans (%) | Reference |

| 50 | 26 | [6] |

| 100 | 31-47 | [6] |

Impact on the Tumor Microenvironment

The primary and most well-documented effect of this compound on the TME is the inhibition of angiogenesis. However, the intricate interplay of components within the TME suggests that targeting VEGF signaling likely has broader consequences.

Anti-Angiogenic Effects

This compound's inhibition of VEGFR-2 leads to a significant reduction in tumor microvessel density.[7] In a model of minimal residual carcinoma, this compound treatment resulted in reduced microvascularity and increased tumor necrosis.[7] This anti-angiogenic activity is the cornerstone of its anti-tumor effect, as it deprives the tumor of the necessary blood supply for growth and proliferation.[2]

Effects on the Immune Microenvironment (Inferred)

Direct studies on the immunomodulatory effects of this compound are lacking. However, based on the known roles of VEGF and the effects of other VEGF TKIs, we can infer potential impacts:

-

Tumor-Infiltrating Lymphocytes (TILs): VEGF is known to be an immunosuppressive factor that can inhibit the maturation of dendritic cells and the infiltration and function of T cells. By blocking VEGF signaling, this compound could potentially enhance the infiltration and activity of cytotoxic T lymphocytes within the tumor.

-

Myeloid-Derived Suppressor Cells (MDSCs): VEGF can promote the accumulation and immunosuppressive function of MDSCs in the TME.[8][9] Inhibition of VEGF signaling by this compound might, therefore, reduce the population and suppressive activity of MDSCs, further alleviating immune suppression.[10]

-

Macrophage Polarization: The TME is often characterized by a prevalence of M2-polarized tumor-associated macrophages (TAMs), which are generally pro-tumoral and immunosuppressive. VEGF can contribute to M2 polarization.[11] Consequently, this compound could potentially shift the macrophage balance towards a more anti-tumoral M1 phenotype.

Effects on Cancer-Associated Fibroblasts (CAFs) and the Extracellular Matrix (ECM) (Inferred)

The influence of this compound on CAFs and the ECM is not directly documented. However, considering the complex crosstalk within the TME:

-

CAF Activation: VEGF can indirectly influence CAF activity. By reducing tumor hypoxia through its anti-angiogenic effects, this compound might modulate the activation state of CAFs, which are sensitive to hypoxic conditions.

-

ECM Remodeling: CAFs are major producers of ECM components, such as collagen.[12] VEGF signaling can influence the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for ECM remodeling and tumor invasion.[5][13] While direct evidence is unavailable, it is plausible that this compound could indirectly affect ECM composition and organization by modulating the tumor's vascular and hypoxic state.[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

VEGF Receptor Tyrosine Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against recombinant KDR and Flt-1 tyrosine kinases.

-

Methodology:

-

Recombinant kinase domains of KDR and Flt-1 are expressed and purified.

-

The kinase assay is performed in a 96-well plate format.

-

Each well contains the recombinant kinase, a substrate peptide (e.g., poly(Glu:Tyr 4:1)), and ATP radiolabeled with ³³P.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated ³³P is quantified using a scintillation counter.

-

IC50 values are calculated from the dose-response curves.

-

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

-

Objective: To assess the effect of this compound on VEGF-stimulated endothelial cell proliferation.

-

Methodology:

-

HUVECs are seeded in 96-well plates and allowed to attach overnight.

-

The cells are serum-starved for 24 hours.

-

The cells are then treated with various concentrations of this compound in the presence of a constant concentration of VEGF (e.g., 10 ng/mL).

-

After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as MTS or by measuring BrdU incorporation.

-

IC50 values are determined from the resulting dose-response curves.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

-

Methodology:

-

Human tumor cells (e.g., PC-3, Calu-6) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into control and treatment groups.

-

This compound is administered orally, typically once daily, at various doses. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors are excised, weighed, and may be processed for histological or immunohistochemical analysis.

-

Experimental Workflow Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vatalanib - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting Myeloid-Derived Suppressor Cells to Bypass Tumor-Induced Immunosuppression [frontiersin.org]

- 9. Targeting Myeloid-Derived Suppressor Cells to Enhance the Antitumor Efficacy of Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. mdpi.com [mdpi.com]

- 12. The recent advances of cancer associated fibroblasts in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

ZD-4190: A Technical Guide to a Potent VEGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (RTKs). As a member of the 4-anilinoquinazoline class of compounds, this compound demonstrates significant anti-angiogenic and antitumor activity by selectively targeting key mediators of vasculogenesis and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to support ongoing research and drug development efforts in oncology and other angiogenesis-dependent diseases.

Chemical Structure and Properties

This compound is a substituted 4-anilinoquinazoline with the systematic IUPAC name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine.[1] Its structure is characterized by a quinazoline core, which is crucial for its interaction with the ATP-binding pocket of receptor tyrosine kinases.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₆BrFN₆O₂ | [1] |

| Molecular Weight | 459.28 g/mol | [1] |

| IUPAC Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine | [1] |

| SMILES | COC1=C(OCCN2C=CN=N2)C=C2N=CN=C(NC3=C(F)C=C(Br)C=C3)C2=C1 | [1] |

| Physical Description | Solid (formulation dependent) | |

| Solubility | Soluble in DMSO. For in vivo studies, it has been suspended in 1% (v/v) polysorbate 80. | [2] |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of VEGF receptor tyrosine kinases, primarily targeting KDR (Kinase insert Domain Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[1][3] These receptors are critical components of the VEGF signaling pathway, which is a key regulator of angiogenesis.

The binding of VEGF to its receptors on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.

This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of the KDR and Flt-1 tyrosine kinase domains.[1] This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. The inhibition of this pathway leads to a reduction in tumor-associated angiogenesis, thereby limiting tumor growth and metastasis.

In Vitro Efficacy

The anti-angiogenic activity of this compound has been demonstrated in various in vitro models, most notably through the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation stimulated by VEGF.

Inhibition of VEGF Receptor Tyrosine Kinase Activity and HUVEC Proliferation

This compound is a potent inhibitor of KDR and Flt-1 tyrosine kinase activity, with significantly greater potency against KDR.[1] This translates to a specific and potent inhibition of VEGF-stimulated endothelial cell proliferation.

| Assay | IC₅₀ Value (nM) | Reference |

| KDR Tyrosine Kinase Activity | 29 | [1] |

| Flt-1 Tyrosine Kinase Activity | 708 | [1] |

| VEGF-stimulated HUVEC Proliferation | 50 | [1] |

| bFGF-stimulated HUVEC Proliferation | >1500 | [1] |

| Tumor Cell Proliferation (various lines) | >25,000 | [1] |

The data clearly indicates the selectivity of this compound for the VEGF signaling pathway, as it is significantly less potent against bFGF-stimulated proliferation and shows minimal direct cytotoxic effects on tumor cells at concentrations that are highly effective at inhibiting endothelial cell proliferation.[1]

Experimental Protocol: HUVEC Proliferation Assay

This protocol outlines a representative method for assessing the inhibitory effect of this compound on VEGF-stimulated HUVEC proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF₁₆₅

-

This compound (dissolved in DMSO)

-

96-well plates

-

[³H]Thymidine or other proliferation assay reagent (e.g., MTT, BrdU)

-

Scintillation counter or plate reader

Methodology:

-

Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS.

-

Seeding: Seed HUVECs into 96-well plates at a density of 2 x 10³ cells per well and allow to attach overnight.

-

Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

-

Treatment:

-

Prepare serial dilutions of this compound in the low-serum medium.

-

Add the this compound dilutions to the wells.

-

Add recombinant human VEGF₁₆₅ to a final concentration of 10 ng/mL to stimulate proliferation (control wells receive vehicle).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Assessment ([³H]Thymidine Incorporation):

-

Add 1 µCi of [³H]Thymidine to each well and incubate for the final 6 hours of the 72-hour incubation period.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage inhibition of proliferation for each this compound concentration relative to the VEGF-stimulated control and determine the IC₅₀ value.

In Vivo Efficacy

The antitumor effects of this compound have been evaluated in various preclinical in vivo models, demonstrating its ability to inhibit tumor growth through its anti-angiogenic mechanism.

Antitumor Activity in Human Tumor Xenograft Models

Once-daily oral administration of this compound has been shown to elicit significant antitumor activity in mice bearing established human tumor xenografts of various origins, including prostate (PC-3), lung (Calu-6), breast (MDA-MB-231), and ovarian (SKOV-3) cancer.[1] The antitumor effect is primarily cytostatic, and upon cessation of treatment, tumor growth may resume.[3]

| Tumor Model | Administration Route | Dosage | Outcome | Reference |

| PC-3 | Oral gavage | 50-100 mg/kg/day | Significant tumor growth inhibition | [1] |

| Calu-6 | Oral gavage | 50-100 mg/kg/day | Significant tumor growth inhibition | [1] |

| MDA-MB-231 | Oral gavage | 50-100 mg/kg/day | Significant tumor growth inhibition | [1] |

| SKOV-3 | Oral gavage | 50-100 mg/kg/day | Significant tumor growth inhibition | [1] |

| HCT8/S11 | Oral gavage | 50 mg/kg/day | 70% inhibition of tumor growth | [4] |

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

-

Athymic nude mice

-

Human tumor cell line (e.g., PC-3)

-

Matrigel (optional)

-

This compound

-

Vehicle (e.g., 1% polysorbate 80 in deionized water)

-

Calipers for tumor measurement

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ PC-3 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

-

Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups once daily via oral gavage.

-

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the animals and excise the tumors.

-

Calculate the percentage of tumor growth inhibition.

-

Tumors can be processed for histological analysis to assess microvessel density (e.g., via CD31 staining) and other biomarkers.

-

Conclusion

This compound is a well-characterized inhibitor of VEGF receptor tyrosine kinases with potent anti-angiogenic and antitumor properties. Its specific mechanism of action, oral bioavailability, and demonstrated efficacy in preclinical models make it a valuable tool for research in cancer biology and the development of anti-angiogenic therapies. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics to aid researchers in their scientific investigations. Further exploration into its pharmacokinetic and pharmacodynamic properties will continue to delineate its full therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

ZD-4190 In Vivo Experimental Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-4190 is a potent, orally active, small-molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), specifically targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1] By inhibiting VEGF signaling, this compound effectively blocks angiogenesis, a critical process for tumor growth and metastasis.[1] These application notes provide detailed protocols for in vivo preclinical evaluation of this compound in various animal models, summarizing key quantitative data and visualizing experimental workflows and the underlying signaling pathway.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Type | Cell Line | Animal Model | This compound Dose (mg/kg/day, p.o.) | Treatment Duration | % Tumor Growth Inhibition | Reference |

| Prostate | PC-3 | Nude Mice | 12.5 | 21 days | Statistically Significant | [2] |

| 100 | 21 days | ~85% | [2] | |||

| 100 | 10 weeks | Sustained Inhibition | [1] | |||

| Lung (NSCLC) | Calu-6 | Nude Mice | 12.5 | 21 days | Statistically Significant | [2] |

| 100 | 21 days | ~79% | [2] | |||

| Lung | LNM35 | Nude Mice | 50 | 21 days | Significant | [3] |

| Breast | MDA-MB-435 | Nude Mice | 100 | 3 days | Growth Delay | [4] |

| 100 | 21 days | ~95% | [2] | |||

| Ovarian | OVCAR-3 | Nude Mice | 100 | 21 days | ~90% | [2] |

| Colon | HCT8/S11 | Nude Mice | 50 | 21 days | Significant | [3] |

| Squamous Cell Carcinoma | PDVC57B | C57BL Mice | 50 | 22 days | Prevents Outgrowth | [5] |

p.o. = per os (by mouth/oral gavage)

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Pharmacodynamic Endpoint | Animal Model | This compound Dose (mg/kg/day, p.o.) | Treatment Duration | Observed Effect | Reference |

| Epiphyseal Growth Plate Area | Young Female Alderley Park Rats | 15 | 14 days | 22% Increase | [2] |

| 50 | 14 days | 75% Increase | [2] | ||

| 150 | 14 days | 182% Increase | [2] | ||

| Tumor Vascular Permeability | Nude Mice with Prostate Xenografts | 100 (2 doses) | 24 hours | 43% Reduction | [6] |

| Tumor Vascular Volume | Nude Mice with Prostate Xenografts | 100 (2 doses) | 24 hours | 30% Reduction | [6] |

| Tumor Blood Flow | Nude Mice with Prostate Xenografts | 100 (2 doses) | 24 hours | 42% Reduction | [6] |

Experimental Protocols

Human Tumor Xenograft Efficacy Study

This protocol describes the establishment of human tumor xenografts in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Human tumor cells (e.g., PC-3, Calu-6)

-

Immunodeficient mice (e.g., Nude, SCID), 4-6 weeks old

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional)

-

This compound

-

Vehicle: 1% (v/v) Polysorbate 80 (Tween 80) in deionized water

-

1-cc syringes with 27- or 30-gauge needles

-

Oral gavage needles

-

Digital calipers

Methodology:

-

Cell Preparation: Culture human tumor cells in complete medium until they are 70-80% confluent. Harvest cells by trypsinization, wash twice with sterile PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 3.0 x 10^7 cells/mL. Cell viability should be confirmed using a Trypan Blue exclusion assay.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) into the lower flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Begin treatment when tumors reach a mean volume of approximately 50-100 mm³. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

-

Drug Administration: Prepare a suspension of this compound in 1% Polysorbate 80. Administer this compound or vehicle control to the mice once daily via oral gavage. Doses typically range from 12.5 to 100 mg/kg.

-

Endpoint: Continue treatment for the specified duration (e.g., 21 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Pharmacodynamic Assessment of Angiogenesis Inhibition (Rat Epiphyseal Growth Plate Assay)

This protocol assesses the in vivo anti-angiogenic activity of this compound by measuring its effect on the epiphyseal growth plate in young, growing rats.

Materials:

-

Young, female Alderley Park rats (Wistar-derived), 4-8 weeks old

-

This compound

-

Vehicle: 1% (v/v) Polysorbate 80 in deionized water

-

Oral gavage needles

-

Histology equipment and reagents (formalin, paraffin, H&E stain)

Methodology:

-

Animal Dosing: Acclimatize rats for at least 5 days. Administer this compound or vehicle control once daily by oral gavage for 14 consecutive days. Doses of 15, 50, and 150 mg/kg have been shown to be effective.

-

Tissue Collection: At the end of the treatment period, euthanize the rats. Dissect the femoro-tibial joints.

-

Histological Analysis: Fix the joints in formalin, decalcify, and embed in paraffin wax. Prepare histological sections and stain with Hematoxylin and Eosin (H&E).

-

Data Analysis: Microscopically examine the epiphyseal growth plate of the femur. Quantify the area of the hypertrophic chondrocyte zone. A dose-dependent increase in this area is indicative of an anti-angiogenic effect, as vascular invasion is inhibited.[2]

Visualizations

References

- 1. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 5. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduced capillary perfusion and permeability in human tumour xenografts treated with the VEGF signalling inhibitor ZD4190: an in vivo assessment using dynamic MR imaging and macromolecular contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ZD-4190 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ZD-4190 is a potent, orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By inhibiting VEGF signaling, this compound effectively blocks angiogenesis, the process of new blood vessel formation that is crucial for solid tumor growth and survival.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical mouse xenograft models, summarizing effective dosages and providing detailed experimental protocols.

Mechanism of Action

This compound is a substituted 4-anilinoquinazoline that functions as an ATP-competitive inhibitor of VEGF receptor tyrosine kinases.[1] The binding of VEGF to its receptors, KDR and Flt-1, on endothelial cells stimulates receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound blocks this signaling cascade by inhibiting the kinase activity of the receptors.[1][3]

References

- 1. Imaging of VEGF Receptor Kinase Inhibitor-Induced Antiangiogenic Effects in Drug-Resistant Human Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]

ZD-4190: Application Notes for In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-4190 is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By inhibiting VEGF signaling, this compound effectively blocks the proliferation and migration of endothelial cells, key processes in angiogenesis.[1][2] Its mechanism of action makes it a valuable tool for in vitro studies of angiogenesis and a potential anti-cancer therapeutic. Notably, this compound exhibits a significantly higher potency against endothelial cells compared to direct anti-proliferative effects on tumor cells.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays, highlighting its selectivity for endothelial cells.

| Cell Type/Assay | Target/Process | IC50 Value | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-stimulated proliferation | 50 nM | [1] |

| Human Colon Cancer Cells (HCT8/S11) | VEGF-induced collagen invasion | 10 nM | [3] |

| Various Tumor Cell Lines | Inhibition of cell growth | >25 µM | [1] |

Note: The IC50 for tumor cell growth inhibition is over 500-fold greater than that for inhibiting VEGF-stimulated HUVEC proliferation, underscoring the compound's primary anti-angiogenic mechanism of action.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its in vitro application.

References

Application Notes and Protocols: Preparation of ZD-4190 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent, orally available inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) signaling pathways, making it a compound of significant interest in cancer research.[1] Proper preparation of a stable and accurate stock solution is the first critical step for reliable in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C19H16BrFN6O2 | [1] |

| Molecular Weight | 459.28 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility (in vitro) | DMSO: 12 mg/mL (26.12 mM) | [2] |

| Water: Insoluble | [2] | |

| Ethanol: Insoluble | [2] | |

| Purity | >98% | [1] |

Signaling Pathway of this compound

This compound primarily exerts its anti-tumor effects by inhibiting the kinase activity of VEGFR2 (KDR) and Flt-1, key receptors in the VEGF signaling pathway that drives angiogenesis.[3][4]

References

ZD-4190: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and application of ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. The following protocols and data are intended to guide researchers in the effective use of this compound in preclinical studies.

Compound Information

-

Name: this compound

-

Mechanism of Action: this compound is a selective inhibitor of the VEGF receptor tyrosine kinases, primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1). By blocking the ATP-binding site of these receptors, this compound inhibits VEGF-stimulated endothelial cell proliferation and angiogenesis, which are critical processes for tumor growth and metastasis.

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that this compound is a hydrophobic compound with limited aqueous solubility.

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 12 mg/mL[1] | 26.12 mM[1] | Recommended for preparing high-concentration stock solutions. |

| Water | Insoluble[1] | - | This compound is practically insoluble in aqueous solutions. |

| Ethanol | Data not available | - | |

| Methanol | Data not available | - | |

| PBS (pH 7.4) | Data not available | - | Expected to be poorly soluble based on its insolubility in water. |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and dilution for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for long-term storage.

Preparation of this compound Oral Suspension for In Vivo Studies

This protocol details the preparation of a this compound suspension for oral administration (gavage) in animal models, based on established in vivo studies.

Materials:

-

This compound powder

-

1% Polysorbate 80 (Tween® 80) in sterile water

-

Mortar and pestle or homogenizer

-

Sterile tubes for storage and administration

-

Calibrated pipettes

Protocol:

-

Weigh the required amount of this compound powder for the desired dosing concentration (e.g., 50 mg/kg).

-

Triturate the this compound powder in a mortar and pestle to a fine consistency.

-

Prepare the vehicle by dissolving Polysorbate 80 to a final concentration of 1% in sterile water.

-

Gradually add a small volume of the 1% Polysorbate 80 vehicle to the this compound powder while triturating to form a smooth paste.

-

Continue to add the vehicle incrementally while mixing until the desired final volume and concentration are achieved, ensuring a uniform suspension.[1]

-

Transfer the suspension to a sterile tube.

-

Vortex the suspension thoroughly before each administration to ensure homogeneity.

Visualization of Signaling Pathways and Workflows

This compound Inhibition of the VEGF Signaling Pathway

Caption: this compound inhibits the VEGF signaling pathway.

Experimental Workflow: In Vitro Angiogenesis Assay (Tube Formation)

Caption: Workflow for an in vitro angiogenesis assay.

References

Application Notes and Protocols for Oral Gavage Administration of ZD-4190 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral gavage administration of ZD-4190 in mice, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. This document includes information on the mechanism of action, experimental protocols, and expected outcomes in preclinical mouse models of cancer.

Introduction to this compound

This compound is a small molecule, orally bioavailable inhibitor of VEGF receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1). By blocking the ATP-binding site of these receptors, this compound inhibits VEGF-stimulated endothelial cell proliferation and migration, key processes in angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated broad-spectrum anti-tumor activity in various human tumor xenograft models in mice.

Mechanism of Action: Inhibition of VEGF Signaling

This compound exerts its anti-tumor effects by inhibiting the VEGF signaling pathway, a critical regulator of angiogenesis. Vascular Endothelial Growth Factor A (VEGF-A) binds to its receptors, primarily VEGFR-2, on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLC-γ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability. This compound acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase, thereby blocking the initiation of this signaling cascade and inhibiting angiogenesis.

This compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.

Quantitative Data from Preclinical Studies

The following tables summarize the in vivo efficacy of this compound administered via oral gavage in various mouse xenograft models.

Table 1: Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Model | Mouse Strain | This compound Dose (mg/kg/day) | Dosing Schedule | Outcome | Reference |

| PC-3 (Prostate) | Athymic Nude | 100 | Daily | Sustained tumor growth inhibition over 10 weeks.[1][2] | [1][2] |

| HCT8/S11 (Colon) | Athymic Nude | 50 | Daily for 21 days | 70% inhibition of tumor growth.[3] | [3] |

| LNM35 (Lung) | Nude | 50 | Daily for 21 days | Significant anti-tumor activity.[4] | [4] |

| Breast Carcinoma | Athymic Nude | Not Specified | Daily | Significant anti-tumor activity.[1][2] | [1][2] |

| Ovarian Carcinoma | Athymic Nude | Not Specified | Daily | Significant anti-tumor activity.[1][2] | [1][2] |

Table 2: Pharmacodynamic Effects of this compound in Mice

| Effect Measured | Tumor Model | This compound Dose (mg/kg) | Time Point | Result | Reference |

| Vascular Permeability | PC-3 (Prostate) | 50 | Acute | 26% reduction in Kps (vascular permeability-surface area product). | [5] |

| Vascular Permeability | PC-3 (Prostate) | 100 | Acute | 31%-47% reduction in Kps. | [5] |

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

-

This compound powder

-

1% (w/v) Polysorbate 80 (Tween® 80) in sterile water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume. For a 50 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL, the concentration would be 5 mg/mL.

-

Weigh the calculated amount of this compound powder and place it in a sterile tube.

-

Add the appropriate volume of 1% Polysorbate 80 solution to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to create a uniform suspension.

-

If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

-

Visually inspect the suspension to ensure it is homogenous before each administration. Prepare fresh daily.

Oral Gavage Administration Protocol

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

-

1 mL syringes

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Weigh each mouse to determine the precise volume of this compound suspension to be administered.

-

Draw the calculated volume of the homogenous this compound suspension into the syringe.

-

Properly restrain the mouse in a vertical position, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it. The needle should pass into the esophagus with minimal resistance.

-

Once the needle is in the correct position (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the suspension.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.

Workflow for the oral gavage administration of this compound in mice.

Safety and Toxicology Considerations

-

Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Proper training in oral gavage techniques is essential to minimize stress and potential injury to the animals.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and safety glasses, should be worn when handling this compound and preparing formulations.

Conclusion

The oral administration of this compound via gavage is an effective method for evaluating its anti-tumor and anti-angiogenic properties in preclinical mouse models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies with this compound. Adherence to detailed protocols and careful monitoring of animal welfare are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for ZD-4190 in Human Tumor Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction